1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and an azetidine ring substituted with a difluoromethyl group
Preparation Methods
The synthesis of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3-(difluoromethyl)azetidine in the presence of a base, such as triethylamine, to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming additional interactions with the target.
Comparison with Similar Compounds
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine can be compared with similar compounds, such as:
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1H-pyrrole: This compound has a pyrrole ring instead of an azetidine ring, which may result in different chemical reactivity and biological activity.
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1H-pyrazole: The presence of a pyrazole ring in this compound can lead to variations in its pharmacological properties compared to the azetidine derivative.
The uniqueness of this compound lies in its combination of structural features, which can impart specific chemical and biological properties not observed in its analogs.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F2NO2S/c1-6-2-10(9(13)3-8(6)12)19(17,18)16-4-7(5-16)11(14)15/h2-3,7,11H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKEJSWIPQWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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